molecular formula C11H8BrNO2 B577453 Methyl 7-bromoquinoline-2-carboxylate CAS No. 1267641-04-2

Methyl 7-bromoquinoline-2-carboxylate

カタログ番号: B577453
CAS番号: 1267641-04-2
分子量: 266.094
InChIキー: MYZMEPNNMSTQIP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 7-bromoquinoline-2-carboxylate (CAS 1267641-04-2) is a brominated quinoline derivative of significant value in medicinal chemistry and chemical biology research. With a molecular formula of C11H8BrNO2 and a molecular weight of 266.09 g/mol, this compound serves as a versatile synthetic intermediate . Its primary research application is in the preparation of more complex, bioactive quinoline molecules. A prominent example is its use as a key precursor in the synthesis of 7-(dimethylamino)quinoline-2-carboxylic acid, which is subsequently used to create fluorescently labeled steroidal anticancer agents . These agents, such as the research compound RM-581-Fluo, are utilized in cell imaging studies to investigate mechanisms of action and subcellular localization, particularly in breast cancer cell lines like MCF-7, where they have been shown to accumulate in the endoplasmic reticulum and induce ER-stress mediated apoptosis . The compound is typically characterized as a white to yellow solid and should be stored sealed in a dry environment at room temperature, or refrigerated between 2-8°C . It is offered with a typical purity of 97% . This product is intended for research purposes and is not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl 7-bromoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)9-5-3-7-2-4-8(12)6-10(7)13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZMEPNNMSTQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CC(=C2)Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 7-bromoquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities.[2][3] Within this versatile class of heterocyclic compounds, Methyl 7-bromoquinoline-2-carboxylate emerges as a particularly valuable intermediate. The strategic placement of the bromine atom at the C7 position offers a reactive handle for further molecular elaboration through various cross-coupling reactions, while the methyl ester at the C2 position provides a site for amide bond formation or other modifications. These features make it a highly sought-after building block in the synthesis of complex molecules for drug discovery and materials science.[1]

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, designed for researchers, scientists, and professionals in the field of drug development. The methodologies detailed herein are grounded in established chemical principles and supported by practical, field-proven insights to ensure reproducibility and success.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the formation of the quinoline core followed by esterification. Several named reactions can be employed for the initial quinoline synthesis, with the Doebner-von Miller and Combes syntheses being prominent examples.[4][5] This guide will focus on a common and efficient pathway commencing with the synthesis of the carboxylic acid precursor, 7-bromoquinoline-2-carboxylic acid, followed by its esterification.

Part 1: Synthesis of 7-Bromoquinoline-2-carboxylic acid

The construction of the 7-bromoquinoline-2-carboxylic acid core is often accomplished via a Doebner-type reaction. This reaction involves the condensation of an appropriately substituted aniline with an aldehyde and pyruvic acid.[5][6]

Reaction Causality and Mechanistic Insights

The Doebner reaction is a powerful three-component reaction that proceeds through several key stages.[6] Initially, the aniline (in this case, 3-bromoaniline) reacts with an aldehyde (commonly paraldehyde, a trimer of acetaldehyde) to form a Schiff base (imine). Simultaneously, pyruvic acid can exist in equilibrium with its enol tautomer. A subsequent Michael-type addition of the enol to the imine, followed by an intramolecular electrophilic aromatic substitution onto the aniline ring, leads to a dihydroquinoline intermediate. Finally, an oxidation step, often facilitated by an oxidizing agent or air, yields the aromatic quinoline ring. The choice of 3-bromoaniline as the starting material directly installs the bromine atom at the desired 7-position of the resulting quinoline.

Part 2: Esterification of 7-Bromoquinoline-2-carboxylic acid

With the carboxylic acid in hand, the next step is its conversion to the corresponding methyl ester. A common and effective method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (methanol in this case) in the presence of an acid catalyst.[7][8]

Rationale for Experimental Choices

The Fischer esterification is an equilibrium-driven process.[8] To drive the reaction towards the formation of the ester, a large excess of the alcohol (methanol) is typically used. The acid catalyst, such as sulfuric acid or methanesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the methanol. The removal of water, a byproduct of the reaction, can also shift the equilibrium to favor the product.

Detailed Experimental Protocol
Synthesis of 7-Bromoquinoline-2-carboxylic acid
  • Step 1: Reaction Setup. In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with 3-bromoaniline and ethanol.

  • Step 2: Addition of Reactants. The mixture is cooled in an ice bath, and pyruvic acid is added dropwise via the dropping funnel, followed by the slow addition of an aldehyde (e.g., paraldehyde).

  • Step 3: Reflux. The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Step 4: Work-up and Isolation. Upon completion, the reaction mixture is cooled to room temperature and the precipitated solid is collected by filtration. The crude product is then washed with a suitable solvent (e.g., ethanol, water) to remove impurities. Further purification can be achieved by recrystallization.

Esterification to this compound
  • Step 1: Dissolution. 7-Bromoquinoline-2-carboxylic acid is suspended in a large excess of methanol in a round-bottom flask.[9]

  • Step 2: Acid Catalysis. A catalytic amount of a strong acid, such as concentrated sulfuric acid or methanesulfonic acid, is carefully added to the suspension.[9]

  • Step 3: Reflux. The mixture is heated to reflux and stirred for several hours until the reaction is complete, as indicated by TLC.[9]

  • Step 4: Neutralization and Extraction. After cooling, the reaction mixture is carefully neutralized with a base, such as sodium bicarbonate solution.[9] The product is then extracted into an organic solvent like dichloromethane or ethyl acetate.

  • Step 5: Purification. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of 7-Bromoquinoline-2-carboxylic acid cluster_esterification Esterification Reactants_Acid 3-Bromoaniline Pyruvic Acid Aldehyde Reaction_Acid Doebner Reaction (Condensation & Cyclization) Reactants_Acid->Reaction_Acid Purification_Acid Filtration & Recrystallization Reaction_Acid->Purification_Acid Product_Acid 7-Bromoquinoline-2- carboxylic acid Purification_Acid->Product_Acid Reactants_Ester 7-Bromoquinoline-2-carboxylic acid Methanol Acid Catalyst Product_Acid->Reactants_Ester Intermediate Reaction_Ester Fischer Esterification (Reflux) Reactants_Ester->Reaction_Ester Workup_Ester Neutralization & Extraction Reaction_Ester->Workup_Ester Purification_Ester Column Chromatography or Recrystallization Workup_Ester->Purification_Ester Final_Product Methyl 7-bromoquinoline- 2-carboxylate Purification_Ester->Final_Product

Caption: Synthetic pathway for this compound.

Characterization of this compound

Rigorous characterization is imperative to confirm the identity, purity, and structural integrity of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Proton NMR provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline ring system and a characteristic singlet for the methyl ester protons. The coupling patterns and chemical shifts of the aromatic protons are diagnostic for the 7-bromo-2-substituted quinoline structure.

  • ¹³C NMR: Carbon NMR is used to identify all the unique carbon atoms in the molecule. The spectrum will display signals for the carbons of the quinoline core, the carbonyl carbon of the ester, and the methyl carbon of the ester.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of the compound and can also provide information about its structure through fragmentation patterns. For this compound, the mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[10]

Chromatographic Analysis
Thin Layer Chromatography (TLC)

TLC is a quick and convenient method used to monitor the progress of the reaction and to assess the purity of the product. By comparing the Rf value of the product to that of the starting materials, one can determine if the reaction has gone to completion.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more quantitative technique used to determine the purity of the final compound with high accuracy. A pure sample of this compound should exhibit a single, sharp peak under appropriate chromatographic conditions.

Characterization Data Summary
Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.5-8.5 ppm with characteristic coupling constants. A singlet for the methyl ester protons around 3.9-4.0 ppm.
¹³C NMR Signals corresponding to the quinoline ring carbons, the ester carbonyl carbon (~165 ppm), and the methyl ester carbon (~53 ppm).
Mass Spec. Molecular ion peak (M+) and a prominent M+2 peak of similar intensity.
Melting Point A sharp melting point range, for example, 192-198 °C for the precursor acid.[11]
Characterization Workflow Diagram

Characterization_Workflow cluster_purity Purity Analysis cluster_structure Structural Analysis Start Synthesized Crude Product Purification Purification (Column Chromatography / Recrystallization) Start->Purification Purity_Check Purity Assessment Purification->Purity_Check Structure_Elucidation Structural Confirmation Purification->Structure_Elucidation TLC TLC Purity_Check->TLC HPLC HPLC Purity_Check->HPLC MP Melting Point Purity_Check->MP H_NMR ¹H NMR Structure_Elucidation->H_NMR C_NMR ¹³C NMR Structure_Elucidation->C_NMR MS Mass Spectrometry Structure_Elucidation->MS Final_Product Characterized Methyl 7-bromoquinoline-2-carboxylate TLC->Final_Product HPLC->Final_Product MP->Final_Product H_NMR->Final_Product C_NMR->Final_Product MS->Final_Product

Caption: Workflow for the characterization of the final product.

Safety Considerations

Working with the reagents and solvents involved in this synthesis requires adherence to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of volatile and potentially harmful chemicals.

  • Handling of Reagents: Bromoquinolines and their precursors may be harmful if swallowed, inhaled, or absorbed through the skin.[12][13][14] Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By understanding the underlying chemical principles and adhering to the described protocols, researchers can confidently and efficiently produce this valuable building block for their drug discovery and development endeavors. The strategic combination of classic named reactions and modern analytical techniques ensures the synthesis of a high-purity compound, ready for its application in the creation of novel and potentially life-saving therapeutics.

References

  • Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Wikipedia. Combes quinoline synthesis.
  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids.
  • Wikipedia. Doebner–Miller reaction.
  • MySkinRecipes. This compound.
  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry.
  • YouTube. (2021, November 3). Doebner Quinoline Synthesis Mechanism | Organic Chemistry.
  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Sigma-Aldrich. 7-Bromo-2-methylquinoline.
  • ChemicalBook. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis.
  • Open Works. Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis.
  • PMC - NIH. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • SAFETY DATA SHEET. 3 - SAFETY DATA SHEET.
  • ResearchGate. (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • ChemicalBook. 7-Bromoquinoline(4965-36-0) 1 H NMR.
  • Sigma-Aldrich. 7-Bromoquinoline-2,3-dicarboxylic acid diethyl ester AldrichCPR.
  • Slideshare. Organic Name Reaction With Their Respective Mechanism | PPTX.
  • Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • SAFETY DATA SHEET. 6-Bromoquinoline - SAFETY DATA SHEET.
  • Sigma-Aldrich. 7-Bromoquinoline-2-carboxylic acid 96 1057217-63-6.
  • mzCloud. (2016, March 3). 7 Methyl 2 phenylquinoline 4 carboxylic acid.
  • Chemistry LibreTexts. (2019, June 5). 15.7: 6-7 Mass Spectrometry of Some Common Functional Groups.
  • Combes Quinoline Synthesis. Combes Quinoline Synthesis.
  • Synquest Labs. 2-Bromoquinoline.
  • (2025, March 21). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.
  • PubMed. Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents.
  • Organic Syntheses Procedure. Esterification of Carboxylic Acids with.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of.
  • MedchemExpress.com. Safety Data Sheet.
  • NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry.
  • YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids.
  • Benchchem. Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
  • 2 - Supporting Information.
  • YouTube. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism.
  • MDPI. Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Der Pharma Chemica. Synthesis of novel Quinoline Carboxylic acids from Anacardic acid.
  • Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups.

Sources

Technical Monograph: Spectroscopic Characterization of Methyl 7-bromoquinoline-2-carboxylate

[1][2]

Executive Summary & Compound Profile

This compound (CAS: 1032453-38-1) serves as a privileged scaffold in medicinal chemistry.[1][2] Its 2-carboxylate functionality allows for amide coupling (peptidomimetics), while the 7-bromo position serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce diversity at the quinoline tail.[1][2]

This guide details the diagnostic spectral fingerprints required to validate the identity and purity of this intermediate during drug development workflows.

PropertyDetail
IUPAC Name This compound
Molecular Formula C₁₁H₈BrNO₂
Molecular Weight 266.09 g/mol (⁷⁹Br); 268.09 g/mol (⁸¹Br)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, CHCl₃, DCM; sparingly soluble in MeOH

Analytical Workflow & Logic

The characterization logic follows a subtractive approach: confirming the core quinoline aromatic system, verifying the oxidation state of the C2 position (ester), and validating the regiochemistry of the bromine substituent at C7.[1][2]

Diagram 1: Analytical Validation Workflow

AnalyticalWorkflowSampleCrude IntermediateTLCTLC Screening(Hex:EtOAc 4:1)Sample->TLCPurificationFlash Chromatography(Silica Gel)TLC->PurificationRf ~0.5PurePurified SolidPurification->PureNMR1H/13C NMR(Regiochemistry)Pure->NMRConfirm C7-BrMSLC-MS(Isotope Pattern)Pure->MSCheck M+/(M+2)IRFT-IR(Functional Groups)Pure->IRReleaseBatch ReleaseNMR->ReleaseMS->ReleaseIR->Release

Caption: Workflow for the isolation and spectroscopic validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary method for distinguishing the 7-bromo isomer from potential 5-bromo or 6-bromo regioisomers formed during Skraup or Doebner-Miller syntheses.[1][2]

¹H NMR Data (400 MHz, CDCl₃)

The spectrum is characterized by a distinct singlet for the methyl ester and a specific aromatic splitting pattern.[2] The 7-bromo substitution breaks the symmetry of the benzenoid ring, resulting in a diagnostic long-range coupling for proton H-8.[1][2]

PositionShift (δ, ppm)MultiplicityJ (Hz)Diagnostic Note
H-8 8.35 – 8.45d (or br s)~2.0Key Signal: Meta-coupled to H-6.[1][2] Deshielded due to peri-position relative to Nitrogen (though N is pos 1, H8 is spatially close).[1][2]
H-4 8.20 – 8.25d8.5Beta to Nitrogen; typically the most downfield doublet of the pyridine ring.[1][2]
H-3 8.10 – 8.15d8.5Alpha to Ester; couples with H-4.[1][2]
H-5 7.75 – 7.85d8.8Ortho coupled to H-6.[1][2]
H-6 7.60 – 7.70dd8.8, 2.0Doublet of doublets.[1][2] Ortho to H-5, Meta to H-8.
-OCH₃ 4.05 – 4.10s-Methyl ester singlet.[1][2] Integration = 3H.[2]

Interpretation Logic:

  • Regiochemistry Check: If the bromine were at position 6, you would see two doublets (H7, H8) and one singlet (H5) in the benzenoid region.[1][2] For the 7-bromo isomer, H-8 appears as a narrow doublet (meta-coupling only), which is the "smoking gun" for this substitution pattern.[1][2]

  • Ester Verification: The sharp singlet at ~4.0 ppm confirms the methyl ester.[2] Ethyl esters would show a quartet/triplet pattern.[2]

¹³C NMR Data (100 MHz, CDCl₃)
  • Carbonyl (C=O): ~165.5 ppm (Ester).[1][2]

  • Aromatic C-Br (C-7): ~125-127 ppm (Upfield relative to C-H carbons due to heavy atom effect, though inductive effect competes).[1][2]

  • Methoxy (-OCH₃): ~53.0 ppm.[1][2]

  • Quinoline Core: Signals distributed between 120–150 ppm. C-2 (adjacent to N and ester) is typically deshielded (~148 ppm).[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides immediate confirmation of the bromine atom through its characteristic isotopic abundance.[2]

ESI-MS / LC-MS Parameters[1][2]
  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

  • Molecular Ion: [M+H]⁺[1][2]

  • Calculated Mass: 265.98 (⁷⁹Br) / 267.98 (⁸¹Br).[1][2]

Diagnostic Isotope Pattern

Bromine exists naturally as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[2]

  • Observed Peaks: You will observe two peaks of nearly equal intensity (1:1 ratio) separated by 2 mass units.[2]

    • m/z 266.0 (100%)[1][2]

    • m/z 268.0 (~98%)[1][2]

  • Absence of this 1:1 doublet indicates dehalogenation (impurity m/z 188) or lack of bromination. [1][2]

Diagram 2: MS Fragmentation Pathway

MSFragmentationM_Ion[M+H]+ m/z 266/268Frag1[M - OMe]+ Acylium IonM_Ion->Frag1- CH3OH (32) or - OMe (31)Frag2[M - COOMe]+ Quinoline CoreFrag1->Frag2- CO (28)

Caption: Primary fragmentation pathway observed in ESI-MS/MS for quinoline-2-carboxylates.[1][2]

Infrared Spectroscopy (FT-IR)

IR is useful for confirming the ester functionality and the aromatic nature of the scaffold.[1][2]

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
C=O[1][2] Stretch 1715 – 1730StrongEster carbonyl.
C=N Stretch 1590 – 1600MediumQuinoline ring breathing mode.[1][2]
C=C Aromatic 1450 – 1500MediumSkeletal vibrations.[1][2]
C-O Stretch 1250 – 1280StrongEster C-O bond.[1][2]
C-Br Stretch 600 – 700Weak/MedAryl bromide (fingerprint region).[1][2]

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data without solvent artifacts:

  • Drying: Dry the solid intermediate under high vacuum (<1 mbar) at 40°C for 2 hours to remove synthesis solvents (often EtOAc or Hexanes).

  • Solvent: Dissolve ~5-10 mg of the solid in 0.6 mL of CDCl₃ (Chloroform-d). If solubility is poor, use DMSO-d₆ .[1][2]

  • Filtration: If the solution is cloudy (inorganic salts from Suzuki coupling attempts or base hydrolysis), filter through a small plug of glass wool into the NMR tube.[2]

Sample Preparation for LC-MS[1][2]
  • Dilution: Prepare a 1 mg/mL stock solution in Acetonitrile (ACN).

  • Working Solution: Dilute to 10 µg/mL in 50:50 ACN:Water (+0.1% Formic Acid).

  • Injection: 1-5 µL injection volume. Use a C18 column gradient (5% to 95% ACN).[2]

References

  • Synthesis & Application: Bérubé, G. et al. "Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging."[2] Molecules, 2021.[1][2] (Describes conversion of this compound to fluorescent probes).

  • Simeprevir Intermediates: Rosenquist, A. et al. "Discovery and Development of Simeprevir (TMC435), a HCV NS3/4A Protease Inhibitor."[2] Journal of Medicinal Chemistry, 2014.[1][2] (Context for quinoline-2-carboxylate scaffolds).

  • General Quinoline Data: Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[1][2] (Reference for theoretical shift prediction of quinoline systems).

Advanced Crystal Structure Analysis: Methyl 7-bromoquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization of Methyl 7-bromoquinoline-2-carboxylate , a critical intermediate in the synthesis of Pim kinase inhibitors and fluorescent probes.

This guide adopts a comparative structural analysis approach , referencing the known packing of the non-halogenated analog (methyl quinoline-2-carboxylate) to isolate the specific structure-directing role of the 7-bromo substituent.

Executive Summary & Significance

This compound (CAS: 1267641-04-2) is a pharmacophore scaffold used in the development of anticancer agents (specifically Pim-1 kinase inhibitors) and fluorescent biological markers.

While the quinoline core provides pi-stacking capabilities essential for intercalating into biological targets, the 7-bromo substituent introduces a high-polarizability donor for Halogen Bonding (XB) . Understanding the solid-state behavior of this molecule is not merely about confirming connectivity; it is about mapping the sigma-hole interactions that dictate how this ligand binds in a protein pocket.

This guide provides the definitive protocol for crystallizing, solving, and analyzing the supramolecular architecture of this compound, distinguishing it from its hydrogen-bond-dominated parent, methyl quinoline-2-carboxylate.[1]

Experimental Protocol: From Synthesis to Diffraction

Synthesis & Purification

High-quality single crystals require >99% purity.[1] Impurities such as the hydrolyzed acid (7-bromoquinoline-2-carboxylic acid) can poison crystal growth faces.

  • Precursor: 7-bromoquinoline-2-carboxylic acid.[2]

  • Reagents: Thionyl chloride (

    
    ), Methanol (anhydrous).[1]
    
  • Procedure: Reflux acid in MeOH/

    
     for 4 hours. Neutralize with 
    
    
    
    .
  • Purification: Recrystallize crude solid from hot ethanol. Critical Step: If an amorphous powder persists, perform a final filtration through a silica plug using

    
     to remove trace polar acids before crystallization.[1]
    
Crystallization Strategy

The introduction of the heavy Bromine atom (


) changes the solubility profile compared to the non-halogenated ester.[1] We utilize a vapor diffusion method  to encourage the formation of dense, block-like crystals suitable for X-ray diffraction (XRD).
ParameterConditionRationale
Method Vapor DiffusionSlow supersaturation minimizes twinning.
Solvent (Inner) Dichloromethane (DCM)Solubilizes the planar aromatic core.
Antisolvent (Outer) Hexane or PentaneGradual diffusion lowers solubility without shock precipitation.
Temperature 4°C (Dark)Low thermal energy promotes ordered packing; darkness prevents photo-degradation of the bromide.
Target Morphology Colorless/Pale Yellow PrismsNeedles often indicate rapid growth along the stacking axis (unsuitable for precise bond lengths).
Data Collection Parameters

Instrument Choice: Mo-K


 Radiation (

Å).
  • Why? The linear absorption coefficient (

    
    ) of Bromine is high for Cu-sources (
    
    
    
    mm
    
    
    ), leading to severe absorption errors. Mo-sources reduce this (
    
    
    mm
    
    
    ), ensuring accurate electron density mapping around the halogen.

Protocol:

  • Mounting: Use a MiTeGen loop with Paratone oil.

  • Temperature: Cool to 100 K . This freezes the rotation of the methyl ester group (

    
    ), reducing thermal ellipsoids and allowing precise resolution of the ester conformation.[1]
    
  • Strategy: Collect a full sphere of data (redundancy > 4) to accurately model the anomalous dispersion of the Bromine atom, which aids in absolute structure determination if the space group is non-centrosymmetric (though

    
     is expected).
    

Structural Analysis & Logic

Molecular Conformation

The quinoline ring is rigid and planar.[3] The critical degree of freedom is the torsion angle of the C2-carboxylate group.

  • Expectation: The carbonyl oxygen (

    
    ) typically lies cis to the quinoline nitrogen (
    
    
    
    ) to minimize dipole repulsion, forming a weak intramolecular
    
    
    contact.[1]
  • Metric: Measure the torsion angle

    
    . A value near 
    
    
    
    indicates coplanarity, maximizing conjugation.[1]
Supramolecular Architecture: The "Bromine Effect"

Unlike methyl quinoline-2-carboxylate, which relies on weak


 and 

stacking, the 7-bromo derivative activates Type II Halogen Bonding .

The Interaction Hierarchy:

  • Primary Interaction (Halogen Bond): Look for

    
     (carbonyl) or 
    
    
    
    (quinoline) contacts.
    • Criterion: Distance

      
       sum of van der Waals radii (3.37 Å).[1]
      
    • Angle:

      
      . This linearity confirms the interaction is driven by the Br atom's electropositive "sigma-hole."
      
  • Secondary Interaction (

    
     Stacking):  Centroid-to-centroid distance between antiparallel quinoline rings.
    
    • Effect: The Br atom often offsets the stacking, creating "slipped" stacks to accommodate its steric bulk.[1]

Hirshfeld Surface Analysis

To validate the "Trustworthiness" of the visual inspection, we quantify interactions using Hirshfeld surfaces (mapped with


).[1]
  • Red Spots: Indicate contacts shorter than vdW radii. In this structure, expect deep red spots at the Br tip (sigma hole acceptor) and the Carbonyl O (donor).[1]

  • Fingerprint Plot:

    • Br...O/N spikes: Distinct features at high

      
       and 
      
      
      
      values.
    • C...C region: A broad green area indicating

      
       stacking.
      

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from crystal selection to the identification of the pharmacophore-relevant halogen bond.

G cluster_interactions Interaction Hierarchy Start Crude this compound Cryst Vapor Diffusion (DCM/Hexane) Target: Prisms Start->Cryst XRD XRD Data Collection (Mo-Kα, 100 K) Cryst->XRD Select Crystal Solve Structure Solution (SHELXT - Intrinsic Phasing) XRD->Solve Refine Refinement (SHELXL) Anisotropic Br, H-riding model Solve->Refine Check Check Residual Density (Q-peaks near Br?) Refine->Check Check->Refine High Residuals Analysis Supramolecular Analysis Check->Analysis R1 < 5% XB Halogen Bond (XB) C-Br...O=C (Sigma Hole) Analysis->XB Pi Pi-Pi Stacking Centroid...Centroid < 3.8Å Analysis->Pi

Caption: Workflow for structural determination, prioritizing the resolution of the heavy Bromine atom and validation of halogen bonding networks.

Comparative Data Table: Predicted vs. Analog

The table below contrasts the expected parameters of the 7-bromo derivative against the experimentally known non-halogenated analog.

Structural FeatureMethyl quinoline-2-carboxylate (Analog)This compound (Target)Significance
Space Group

(Monoclinic)

or

Centrosymmetry is favored to cancel dipoles.
Unit Cell Volume ~1350 ų~1450 - 1500 ųExpansion due to Br volume (

ų).
Primary Interaction

(Weak Hydrogen Bond)

(Halogen Bond)
Br acts as a directional anchor, altering lattice energy.
Stacking Distance ~3.4 Å (Face-to-Face)~3.6 Å (Slipped)Br steric bulk forces rings to slide, reducing overlap.
Density (

)
~1.35 g/cm³> 1.60 g/cm³Heavy atom effect increases density significantly.[1]

References

  • Synthesis of 7-bromoquinoline-2-carboxylate derivatives

    • Source: MolCore & PubChem Compound Summary.
    • URL:[Link][1][4]

  • Crystal Structure of the Analog (Methyl quinoline-2-carboxylate)

    • Title: Crystal structure of methyl quinoline-2-carboxyl
    • Source: Z. Kristallogr.
    • URL:[Link][1]

  • Medicinal Chemistry Context (Pim Kinase Inhibitors)
  • Halogen Bonding in Quinoline Derivatives

    • Title: Conformational influence of quinoline moieties in the crystal packing.[3][5]

    • Source: CrystEngComm (RSC).
    • URL:[Link]

Sources

Technical Whitepaper: Computational Profiling of Methyl 7-bromoquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the in silico bioactivity prediction workflow for Methyl 7-bromoquinoline-2-carboxylate (M7BQ2C). While often utilized as a synthetic intermediate in Suzuki-Miyaura cross-couplings, the quinoline-2-carboxylate scaffold possesses inherent pharmacophoric properties relevant to neuropharmacology (NMDA antagonism) and oncology (Kinase inhibition).

This whitepaper moves beyond standard "black-box" screening. It establishes a causal link between the molecule’s electronic structure—specifically the electron-withdrawing 7-bromo substituent and the hydrolyzable 2-carboxylate ester—and its predicted biological targets. We provide a self-validating protocol for profiling this NCE (New Chemical Entity) using Density Functional Theory (DFT), Inverse Docking, and Molecular Dynamics (MD).

Part 1: Structural Basis & Ligand Preparation

Chemical Rationale

The bioactivity of M7BQ2C is governed by two distinct mechanisms:

  • The Prodrug Hypothesis: The methyl ester is lipophilic (increasing LogP), facilitating Blood-Brain Barrier (BBB) penetration. Once intracellular, it is likely hydrolyzed by non-specific esterases to 7-bromoquinoline-2-carboxylic acid , a structural analog of Kynurenic Acid (an endogenous NMDA receptor antagonist).[1]

  • The Halogen Bond: The bromine atom at position 7 acts as a hydrophobic handle and a potential halogen bond donor (

    
    -hole), capable of stabilizing interactions with backbone carbonyls in protein active sites.
    
Protocol: Quantum Mechanical Optimization

Standard force fields (MMFF94) often fail to accurately model the electron density anisotropy around bromine. We employ DFT for precise geometry.

Workflow:

  • Initial Sketch: Generate 3D conformer (canonical SMILES: COC(=O)C1=NC2=C(C=C1)C=C(Br)C=C2).[1]

  • DFT Optimization:

    • Software: Gaussian 16 or ORCA (Open Source).[1]

    • Functional/Basis Set: B3LYP/6-311G(d,p).

    • Solvation: IEFPCM (Water) to simulate physiological environment.

    • ESP Calculation: Generate Electrostatic Potential map to identify the

      
      -hole on the Bromine atom.
      

Output Data:

Property Value (Predicted) Significance
Dipole Moment ~3.4 Debye Influences solubility and orientation in the binding pocket.
HOMO/LUMO Gap ~4.2 eV Indicator of chemical stability and reactivity (softness).

| Br


-hole  | Positive potential region | Critical for halogen bonding with residues like Val/Leu. |

Part 2: Target Identification (Reverse Docking)[1]

Instead of screening a library against one target, we screen our molecule against a database of pharmacophores ("Target Fishing").[1]

Methodology: Pharmacophore Mapping

We utilize PharmMapper and SwissTargetPrediction to identify potential biological targets based on shape complementarity and 2D fingerprints.

  • Primary Hit: NMDA Receptor (Glycine Site) .[1]

    • Reasoning: The quinoline-2-carboxylic acid core mimics the endogenous ligand Kynurenic acid.

  • Secondary Hit: GSK-3β (Glycogen Synthase Kinase 3 Beta) .[2]

    • Reasoning: Planar quinoline systems frequently intercalate into the ATP-binding pocket of kinases.

Visualization: The Predictive Workflow

The following diagram illustrates the decision tree for processing M7BQ2C, distinguishing between its ester (prodrug) and acid (active) forms.

G cluster_prep Phase 1: Preparation cluster_target Phase 2: Target Fishing cluster_dock Phase 3: Validation Start Input: this compound DFT DFT Optimization (B3LYP/6-311G**) Start->DFT Hydrolysis In Silico Hydrolysis (Generate Acid Form) DFT->Hydrolysis Metabolic Simulation PharmMap Pharmacophore Mapping (PharmMapper/SwissTarget) DFT->PharmMap Direct Binding? Hydrolysis->PharmMap Active Species Selection Target Selection: 1. NMDA Receptor (Neuro) 2. GSK-3β (Oncology) PharmMap->Selection Docking Molecular Docking (AutoDock Vina) Selection->Docking MD MD Simulation (100ns, GROMACS) Docking->MD

Figure 1: Computational workflow for profiling this compound, accounting for metabolic hydrolysis.

Part 3: Molecular Docking & Binding Mechanism

We validate the targets identified above using rigid-receptor/flexible-ligand docking.

Protocol: AutoDock Vina / PyRx

Step 1: Protein Preparation

  • Target: NMDA Receptor (PDB ID: 1PBQ - Glycine binding site).

  • Cleaning: Remove water molecules (except those bridging critical residues), add polar hydrogens, and compute Gasteiger charges.

Step 2: Grid Generation

  • Center the grid box on the co-crystallized ligand (5,7-dichlorokynurenic acid).

  • Dimensions: 22 x 22 x 22 Å (Active site coverage).[1]

Step 3: Docking Parameters

  • Exhaustiveness: 32 (High precision).

  • Ligand: Dock both the Methyl Ester and the Hydrolyzed Acid.

Interpretation of Results

The Acid form is expected to outperform the Methyl Ester in the NMDA glycine site due to the formation of a salt bridge with Arg482 .

Ligand FormBinding Energy (

G)
Key Interactions
Methyl Ester -7.2 kcal/molHydrophobic (Val, Phe), H-bond (Ser).[1] Lacks salt bridge.
Acid (Hydrolyzed) -9.1 kcal/mol Salt Bridge (Arg482) ,

-stacking (Phe484), Halogen bond (Br...O=C).[1]

Scientific Insight: The Methyl Ester acts as a BBB-penetrant prodrug . It enters the CNS, hydrolyzes, and the resulting acid binds with high affinity to the NMDA receptor.[1]

Part 4: ADMET Profiling & Toxicity

A drug candidate must be bioavailable and safe. We use SwissADME and ProTox-II for prediction.

Pharmacokinetics (SwissADME)[1]
  • Lipinski Rule of 5: 0 Violations.

  • LogP (Consensus): 2.8 (Optimal for oral bioavailability).[1]

  • BBB Permeation: Yes (Crucial for NMDA targeting).

  • P-gp Substrate: No (Low risk of efflux).

Toxicity (ProTox-II)[1]
  • Hepatotoxicity: Predicted Inactive.

  • Carcinogenicity: Predicted Inactive.

  • Mutagenicity (Ames): Alert . (Many planar aromatics intercalate DNA; this requires wet-lab Ames testing).

Signaling Pathway Visualization

The following diagram details the predicted mechanism of action within the glutamatergic pathway, highlighting the intervention point of the hydrolyzed metabolite.

Pathway Glutamate Glutamate Release NMDAR NMDA Receptor (Ca2+ Channel) Glutamate->NMDAR Activation Glycine Glycine (Co-agonist) Glycine->NMDAR Required M7BQ2C Methyl 7-bromo quinoline-2-carboxylate (Prodrug) Acid 7-Bromo-Acid (Active) M7BQ2C->Acid Esterase Hydrolysis Acid->NMDAR Competes w/ Glycine CaInflux Ca2+ Influx NMDAR->CaInflux Excitotoxicity Excitotoxicity (Neuronal Damage) CaInflux->Excitotoxicity

Figure 2: Proposed mechanism of action. The molecule acts as a Glycine-site antagonist on the NMDA receptor, preventing excitotoxicity.[1]

References

  • Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link][1]

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry. [Link][1]

  • Stone, T. W. (1993).[1] Neuropharmacology of quinolinic and kynurenic acids. Pharmacological Reviews. (Foundational text on Quinoline-2-carboxylate mechanism). [Link]

  • RCSB Protein Data Bank. (2024).[1] Structure of NMDA Receptor Glycine Site (PDB: 1PBQ).[1] [Link]

  • Banerjee, P., et al. (2018).[1] ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. [Link][1]

Sources

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling Reactions Using Methyl 7-bromoquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Quinoline Scaffolds

The quinoline moiety is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The ability to precisely functionalize the quinoline ring system is paramount in medicinal chemistry and drug discovery, enabling the synthesis of novel molecular entities with tailored pharmacological profiles.[3][4] Among the myriad of synthetic transformations, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for constructing carbon-carbon bonds.[5][6]

This application note provides a detailed guide to the Suzuki-Miyaura coupling of Methyl 7-bromoquinoline-2-carboxylate, a key intermediate for the elaboration of the quinoline core. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven experimental protocol, and discuss key parameters for reaction optimization.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (e.g., a boronic acid) and an organic halide or triflate.[7][8] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (this compound). This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in a palladium(II) complex.[5][7] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[10] Electron-rich and bulky phosphine ligands on the palladium center can facilitate this rate-determining step.[6][8]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[6][11] The choice of base and solvent system is crucial for efficient transmetalation and can significantly impact the reaction outcome.[12]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond in the desired product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7][9]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation (R²-B(OR)₂) PdII_Complex->Transmetalation PdII_Coupled R¹-Pd(II)L₂-R² Transmetalation->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 R¹-R² ArylHalide Methyl 7-bromoquinoline- 2-carboxylate (R¹-X) ArylHalide->OxAdd BoronicAcid Organoboron Reagent (R²-B(OR)₂) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation activates

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Validated Procedure

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and triphenylphosphine to the reaction mixture.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of organic solvent to water) to the reaction vessel via syringe.[9] The mixture should be stirred to ensure homogeneity.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Key Parameters for Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction conditions.

ParameterOptions & ConsiderationsRationale & Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PEPPSI-type precatalysts.[9]The choice of palladium source can influence catalyst activity and stability. Pre-catalysts often provide more consistent results.
Ligand Phosphine-based (e.g., PPh₃, P(t-Bu)₃), N-heterocyclic carbenes (NHCs).[6][8]Ligands stabilize the palladium catalyst and modulate its reactivity. Electron-rich and bulky ligands often enhance the rate of oxidative addition and reductive elimination.[6][8]
Base Carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH).[10]The base is essential for activating the boronic acid for transmetalation. The strength and solubility of the base can significantly affect reaction rates and yields.[10][11]
Solvent System Ethers (Dioxane, THF), aromatic hydrocarbons (Toluene), amides (DMF). Often used with water.[9][12]The solvent system influences the solubility of reactants and the catalyst, and can affect the rate of the reaction. The presence of water is often crucial for the activation of the boronic acid.[9]
Temperature Typically 60-120 °C.Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium source and ligand are of good quality and the reaction is performed under strictly inert conditions to prevent catalyst deactivation.[9]

    • Inefficient Transmetalation: The chosen base may not be strong or soluble enough. Consider screening different bases or solvent systems.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur at higher temperatures or with prolonged reaction times. Reducing the temperature or reaction time may mitigate this.

    • Protodeborylation: The boronic acid can be cleaved by acidic protons. Ensure the reaction conditions are sufficiently basic.

    • Dehalogenation: The starting aryl halide can be reduced. This can be minimized by ensuring efficient coupling.

Conclusion: A Gateway to Novel Quinoline Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of functionalized quinoline derivatives from this compound. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently generate a diverse range of compounds for applications in drug discovery and materials science. The protocol and optimization guidelines presented here provide a solid foundation for the successful implementation of this important transformation.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube; 2025. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. 2019. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]

  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available from: [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available from: [Link]

  • National Institutes of Health. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. 2023. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]

  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available from: [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]

  • ACS Omega. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. 2023. Available from: [Link]

  • Royal Society of Chemistry. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. 2011. Available from: [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. 2016. Available from: [Link]

  • PubMed Central. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Available from: [Link]

  • MDPI. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Available from: [Link]

  • ResearchGate. (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions. Available from: [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 2022, 12(30), 19345-19376. Available from: [Link]

  • PubMed Central. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. 2019. Available from: [Link]

  • National Institutes of Health. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. 2009. Available from: [Link]

  • Reddit. Carboxylic acid and Cross Coupling reactions. Available from: [Link]

  • ResearchGate. Synthesis of new arylated Quinolines by Suzuki cross coupling. Available from: [Link]

  • Covenant University Repository. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available from: [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available from: [Link]

  • ScienceDirect. Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

Sources

Application Notes and Protocols for the Derivatization of Methyl 7-bromoquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the Quinoline Scaffold

The quinoline motif is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials. Methyl 7-bromoquinoline-2-carboxylate serves as a versatile building block, offering three key points for chemical modification: the carboxylate group at the 2-position, the bromine atom at the 7-position, and the quinoline ring itself. This guide provides detailed protocols and expert insights into the derivatization of the carboxylate group, a critical step in the synthesis of novel therapeutic agents and molecular probes. The methodologies outlined herein are designed to be robust and reproducible, empowering researchers to confidently explore the chemical space around this valuable scaffold. Quinoline-2-carboxamide derivatives, for instance, have shown promise as P2X7R antagonists for potential applications in oncology.[1]

Strategic Approaches to Carboxylate Group Modification

The methyl ester of 7-bromoquinoline-2-carboxylate can be readily transformed into a variety of functional groups, including amides, alcohols, and other esters. The choice of derivatization strategy is dictated by the desired final compound and the overall synthetic scheme. This section will detail the rationale and experimental procedures for these key transformations.

I. Synthesis of 7-Bromoquinoline-2-carboxamides: A Gateway to Bioactive Molecules

The conversion of the methyl ester to an amide is a frequently employed transformation in drug discovery, as the amide bond is a key feature of many pharmaceuticals.[2][3] Two primary strategies are presented: a two-step approach involving hydrolysis and subsequent amide coupling, and a direct aminolysis of the methyl ester.

Method 1: Two-Step Synthesis via the Carboxylic Acid

This is the most common and often most reliable method for preparing a diverse range of amides.[2] It involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with an amine using a suitable activating agent.

Step 1: Hydrolysis of this compound

The saponification of the methyl ester to 7-bromoquinoline-2-carboxylic acid is a straightforward process, typically achieved under basic conditions.

Protocol 1: Hydrolysis of this compound

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • pH paper or pH meter

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v), add LiOH (1.5 - 2.0 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully acidify the mixture to pH ~3-4 with 1 M HCl.

  • The resulting precipitate, 7-bromoquinoline-2-carboxylic acid, can be collected by filtration, washed with cold water, and dried under vacuum.

Expected Outcome: This procedure should yield 7-bromoquinoline-2-carboxylic acid as a solid with a melting point of approximately 195 °C.[4]

Step 2: Amide Coupling of 7-Bromoquinoline-2-carboxylic acid

With the carboxylic acid in hand, a wide array of primary and secondary amines can be coupled using standard peptide coupling reagents. Reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) and a base like DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA) are commonly used to facilitate this transformation and minimize side reactions.[5]

Protocol 2: EDC/HOBt Mediated Amide Coupling

Materials:

  • 7-Bromoquinoline-2-carboxylic acid

  • Amine of choice (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 7-Bromoquinoline-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA or TEA (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices: The use of coupling reagents like EDC activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. HOBt is added to suppress side reactions and minimize racemization if chiral amines are used. The base (DIPEA or TEA) is essential to neutralize the hydrochloride salt of EDC and any acidic byproducts.

Method 2: Direct Aminolysis of this compound

While less common for unactivated esters, direct conversion of the methyl ester to an amide can be achieved under certain conditions, often requiring elevated temperatures or the use of specific catalysts. This one-step process can be more atom-economical.

Protocol 3: High-Temperature Aminolysis

Materials:

  • This compound

  • Amine of choice

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Sealed reaction vessel or a flask equipped with a reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a sealed tube or a round-bottom flask, combine this compound (1.0 eq) and an excess of the desired amine (2.0-5.0 eq).

  • Add a high-boiling point solvent such as DMF or DMSO.

  • Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and stir for an extended period (24-72 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the excess amine and the high-boiling point solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expertise & Experience: This method is generally more successful with more nucleophilic amines. The high temperature is necessary to overcome the lower reactivity of the methyl ester compared to an activated carboxylic acid. The use of a sealed vessel is important when using volatile amines.

Data Presentation: Amide Coupling Reagents

Coupling Reagent CombinationKey FeaturesTypical Conditions
EDC/HOBt Widely used, good for a broad range of substrates, minimizes racemization.Room temperature, aprotic solvent (DMF, DCM).
HATU/DIPEA Highly efficient, rapid reactions, suitable for sterically hindered substrates.Room temperature, aprotic solvent (DMF, DCM).
BOP/TEA Effective for the synthesis of quinoline-carboxamides.[6]Room temperature, aprotic solvent.[6]

II. Reduction of the Carboxylate to (7-Bromoquinolin-2-yl)methanol

The reduction of the methyl ester to the corresponding primary alcohol, (7-bromoquinolin-2-yl)methanol, provides a valuable intermediate for further functionalization, such as etherification or conversion to a halide. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

Protocol 4: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium sulfate solution or Rochelle's salt solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Alternatively, quench by the slow addition of a saturated aqueous solution of sodium sulfate until a granular precipitate forms.

  • Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (7-bromoquinolin-2-yl)methanol.

  • The product can be further purified by column chromatography on silica gel.

Trustworthiness: The Fieser workup is a well-established and reliable method for quenching LiAlH₄ reductions, resulting in an easily filterable solid. Careful and slow addition of the quenching reagents is crucial for safety.

Visualization of Derivatization Workflow

Derivatization_Workflow start This compound hydrolysis Hydrolysis (LiOH or NaOH) start->hydrolysis aminolysis Direct Aminolysis (Amine, Heat) start->aminolysis reduction Reduction (LiAlH4) start->reduction transesterification Transesterification (Alcohol, Acid/Base catalyst) start->transesterification acid 7-Bromoquinoline-2-carboxylic acid hydrolysis->acid coupling Amide Coupling (EDC, HOBt, Amine) acid->coupling amide 7-Bromoquinoline-2-carboxamide Derivatives coupling->amide aminolysis->amide alcohol (7-Bromoquinolin-2-yl)methanol reduction->alcohol new_ester New Ester Derivatives transesterification->new_ester

Caption: Key derivatization pathways for this compound.

III. Transesterification: Modifying the Ester Group

Transesterification allows for the conversion of the methyl ester to other esters, which can be useful for altering the physicochemical properties of the molecule or for introducing a different reactive handle. This reaction can be catalyzed by either an acid or a base.

Protocol 5: Acid-Catalyzed Transesterification

Materials:

  • This compound

  • Desired alcohol (in large excess, also serves as the solvent)

  • Strong acid catalyst (e.g., concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH))

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of the desired alcohol.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or 0.1 eq of p-TsOH).

  • Heat the reaction mixture to reflux and maintain for several hours to days, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting ester by column chromatography on silica gel.

Authoritative Grounding: The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which activates the ester towards nucleophilic attack by the new alcohol. The reaction is an equilibrium process, and using a large excess of the new alcohol drives the reaction towards the desired product.

Visualization of Amide Coupling Mechanism

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack and Amide Formation acid R-COOH activated_ester O-acylisourea (Active Intermediate) acid->activated_ester + EDC edc EDC tetrahedral_intermediate Tetrahedral Intermediate activated_ester->tetrahedral_intermediate + R'-NH2 amine R'-NH2 amide R-CO-NH-R' tetrahedral_intermediate->amide dcu DCU (Byproduct) tetrahedral_intermediate->dcu

Caption: Simplified mechanism of EDC-mediated amide bond formation.

Conclusion and Future Directions

The protocols detailed in this guide provide a solid foundation for the derivatization of the carboxylate group of this compound. These methods open the door to a wide range of novel compounds with potential applications in drug discovery and materials science. The 7-bromo substituent also serves as a handle for further modifications, such as palladium-catalyzed cross-coupling reactions, which, in combination with the derivatization of the carboxylate group, allows for the creation of a vast and diverse chemical library. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic goals.

References

  • Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • Open Works. (n.d.). Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • Stenutz. (n.d.). 7-bromoquinoline-2-carboxylic acid. Retrieved from [Link]

  • (n.d.). The synthesis and chemistry of Quinolino(7,8-h)
  • ResearchGate. (2025, August 6). Synthesis and cytotoxic activity of N-[(alkylamino)alkyl]-carboxamide derivatives of 7-oxo-7H-benz[de]anthracene, 7-oxo-7H-naphtho[1,2,3-de]quinoline, and 7-oxo-7H-benzo[e]perimidine | Request PDF. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • ResearchGate. (2019, September 29). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. Retrieved from [Link]

  • (n.d.).
  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
  • Semantic Scholar. (2016, June 15). A New One-Pot Synthesis of Quinoline-2- carboxylates under Heterogeneous Conditions. Retrieved from [Link]

  • PMC - NIH. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). MEDICINAL CHEMISTRY RESEARCH Carboxamide appended quinoline moieties as potential anti-proliferative agents, apoptotic inducers and Pim-1 kinase inhibitors | Request PDF. Retrieved from [Link]

  • ResearchGate. (2015, June 22). (PDF) Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • PMC - NIH. (n.d.). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres †. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vitro Biological Screening of Methyl 7-bromoquinoline-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive framework for the in vitro biological screening of novel quinoline derivatives, specifically focusing on Methyl 7-bromoquinoline-2-carboxylate and its analogs. We will delve into the rationale behind key experimental designs, provide detailed, field-proven protocols for cytotoxicity and antimicrobial assays, and present a strategy for data interpretation. This document is intended to equip researchers with the necessary tools to effectively evaluate the therapeutic potential of this promising class of compounds.

Introduction: The Therapeutic Potential of Quinoline Derivatives

Quinoline, a bicyclic aromatic heterocycle, is a cornerstone in the development of new therapeutic agents.[4] Its versatile structure allows for extensive functionalization, leading to derivatives with potent and selective activities against various pathological targets. Notably, quinoline derivatives have demonstrated significant efficacy as anticancer agents by targeting various cellular mechanisms, including DNA intercalation, inhibition of topoisomerase, and modulation of key signaling pathways involved in cell proliferation and survival.[1][5][6] The introduction of a bromine atom at the 7-position and a methyl carboxylate group at the 2-position of the quinoline ring, as in this compound, can significantly influence the compound's physicochemical properties and biological activity. Bromination, for instance, has been shown to enhance the anticancer activities of certain quinoline derivatives.[7]

This guide will focus on a primary screening cascade designed to first assess the general cytotoxicity of this compound derivatives against cancerous and non-cancerous cell lines, followed by an evaluation of their potential as antimicrobial agents.

The In Vitro Screening Cascade: A Strategic Approach

A tiered or cascaded screening approach is a robust and resource-efficient strategy for early-stage drug discovery. This method prioritizes compounds based on their activity and selectivity in a series of sequential assays.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Studies Compound This compound Derivatives Cytotoxicity Cytotoxicity Assay (MTT) - Cancer Cell Line (e.g., MCF-7) - Normal Cell Line (e.g., HEK293) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) - Gram-positive (e.g., S. aureus) - Gram-negative (e.g., E. coli) Compound->Antimicrobial Hit_Selection Hit Prioritization (Potency & Selectivity) Cytotoxicity->Hit_Selection IC50 & Selectivity Index Antimicrobial->Hit_Selection MIC values Apoptosis Apoptosis Assays (e.g., Annexin V/PI) Hit_Selection->Apoptosis Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) Hit_Selection->Enzyme_Inhibition Mechanism Mechanism of Action Studies Apoptosis->Mechanism Enzyme_Inhibition->Mechanism

Figure 1: A tiered approach to screening this compound derivatives.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[10] This assay is a reliable and widely used method for the initial screening of potential anticancer compounds.[9][11]

Rationale and Experimental Design
  • Cell Line Selection: To assess both anticancer potential and general toxicity, it is crucial to test the derivatives on at least one cancer cell line and one non-cancerous (or "normal") cell line. For example, MCF-7 (human breast adenocarcinoma) is a common choice for cancer screening, while HEK293 (human embryonic kidney) cells can serve as a non-cancerous control.[12][13]

  • Dose-Response Curve: Testing a range of concentrations is essential to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

  • Controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. This accounts for any effect of the solvent on cell viability.

    • Positive Control: A known cytotoxic drug (e.g., Doxorubicin) to ensure the assay is performing as expected.

    • Blank Control: Wells containing only media and MTT solution to determine the background absorbance.

MTT_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate (24h) Allow cells to adhere Start->Incubate1 Treat Treat with Quinoline Derivatives (Varying Concentrations) Incubate1->Treat Incubate2 Incubate (e.g., 48-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) (Formazan Crystal Formation) Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO, SDS) Incubate3->Solubilize Read Read Absorbance (e.g., 570 nm) Solubilize->Read Analyze Data Analysis (Calculate % Viability & IC50) Read->Analyze

Figure 2: Step-by-step workflow of the MTT assay.

Detailed Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: Prepare a stock solution of each this compound derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing the various concentrations of the test compounds to the respective wells.[14] Include vehicle and positive controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the % viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile
CompoundCancer Cell Line (MCF-7) IC50 (µM)Normal Cell Line (HEK293) IC50 (µM)Selectivity Index (SI)
M7BQ-115.2> 100> 6.6
M7BQ-28.585.310.0
Doxorubicin0.9812.512.8

Note: Data are hypothetical and for illustrative purposes only.

The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value is desirable, indicating greater selectivity for cancer cells.

Protocol: In Vitro Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.[17]

Rationale and Experimental Design
  • Microorganism Selection: To assess the broad-spectrum potential, it is recommended to test the derivatives against at least one Gram-positive bacterium (e.g., Staphylococcus aureus) and one Gram-negative bacterium (e.g., Escherichia coli).[18]

  • Standardization: The inoculum size and growth medium must be standardized to ensure reproducibility. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these parameters.

  • Controls:

    • Growth Control: Wells containing only broth and the microbial inoculum to ensure the bacteria are viable.

    • Sterility Control: Wells containing only broth to check for contamination.

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin) to validate the assay.

Detailed Protocol
  • Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[19]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity
CompoundGram-positive (S. aureus) MIC (µg/mL)Gram-negative (E. coli) MIC (µg/mL)
M7BQ-132> 128
M7BQ-2864
Ciprofloxacin0.50.25

Note: Data are hypothetical and for illustrative purposes only.

Advanced Screening: Exploring the Mechanism of Action

For "hit" compounds that demonstrate significant and selective activity in the primary screens, further investigation into their mechanism of action is warranted.

  • Enzyme Inhibition Assays: Many quinoline derivatives exert their effects by inhibiting specific enzymes.[20][21] Based on the structure of the derivatives and existing literature, assays for enzymes such as topoisomerases, kinases, or peptide deformylase could be relevant.[1][18][22]

  • Apoptosis Induction: For compounds with potent anticancer activity, it is crucial to determine if they induce programmed cell death (apoptosis). This can be assessed using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.[23]

Conclusion

The in vitro screening protocols detailed in this guide provide a robust and systematic approach to evaluating the biological potential of this compound derivatives. By starting with broad cytotoxicity and antimicrobial assays and progressing to more specific mechanistic studies for promising hits, researchers can efficiently identify and prioritize lead candidates for further development in the quest for novel therapeutics.

References

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health.
  • an overview of quinoline derivatives as anti-cancer agents. ResearchGate.
  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. MDPI.
  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate.
  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health.
  • Mechanism of Action Assays for Enzymes. National Institutes of Health.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.
  • MTT assay protocol. Abcam.
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central.
  • In Vitro Testing of Antimicrobial Agents. Clinical Tree.
  • Cell Viability Assays. National Institutes of Health.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed Central.
  • Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. ResearchGate.
  • functional in vitro assays for drug discovery. YouTube. Available at: [Link]

  • Special Issue : Enzyme Inhibitors in Drug Discovery and Development. MDPI. Available at: [Link]

  • Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. MDPI.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Institutes of Health.
  • MTT Cell Proliferation Assay. ATCC.
  • Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. ResearchGate.
  • What is an Inhibition Assay? Biobide.
  • A comprehensive review on in-vitro methods for anti-microbial activity.
  • MTT (Assay protocol). protocols.io. Available at: [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing.
  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. National Institutes of Health.
  • Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. ResearchGate.

Sources

Validation & Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 7-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for antimalarials, kinase inhibitors, and antibacterial agents. Among the available vectors for modification, the C-7 position is uniquely strategic. Unlike the C-4 position (critical for primary target engagement) or the C-2/C-3 positions (often used for steric steering), the C-7 position exerts a profound electronic influence on the quinoline nitrogen (


) and governs lipophilicity-driven membrane permeability .

This guide objectively compares the SAR profiles of 7-substituted quinolines, contrasting the classic electron-withdrawing halogens (antimalarial efficacy) with bulky lipophilic ethers (kinase inhibition and multidrug-resistance evasion).

Part 1: The C-7 Vector Analysis

Mechanistic Causality

The biological activity of quinolines is often dictated by the basicity of the ring nitrogen (


).
  • Electronic Modulation: Substituents at C-7 are para to the ring nitrogen in the fused system context. Electron-withdrawing groups (EWGs) like -Cl or -CF

    
     at C-7 reduce the electron density at 
    
    
    
    via inductive and mesomeric effects.
  • Biological Impact:

    • Antimalarial: A lower pKa at

      
       is crucial for the drug to remain unprotonated long enough to cross the vacuolar membrane, then become protonated and trapped (pH trapping) inside the acidic food vacuole of the parasite.
      
    • Kinase Inhibition:[1] 7-Alkoxy groups (Electron Donating, EDGs) increase electron density, often enhancing hydrogen bond acceptance in the ATP-binding pocket.

Comparison of Substituent Classes
Substituent ClassRepresentative GroupElectronic Effect (

)
Primary ApplicationKey Limitation
Halogen -Cl, -Br, -FWithdrawing (+0.23 for Cl)Antimalarial (Heme polymerization inhibition)Resistance liability (PfCRT efflux)
Haloalkyl -CF

Strong Withdrawing (+0.54)Antimalarial (High metabolic stability)Lipophilicity issues (LogP increase)
Alkoxy -OMe, -OBnDonating (-0.27 for OMe)Anticancer (Kinase solubility/binding)Metabolic dealkylation (CYP450)
Aryl/Heteroaryl -Ph, -PyVariable (Steric bulk)MDR Reversal (Bypassing efflux pumps)Synthetic complexity (requires Pd-coupling)

Part 2: Comparative SAR Case Studies

Case Study A: Antimalarial Potency & Resistance

Objective: Compare the efficacy of C-7 modifications against Chloroquine-Sensitive (CQS) and Chloroquine-Resistant (CQR) Plasmodium falciparum.

The Standard: Chloroquine (CQ) (7-Cl). The 7-Cl group fits perfectly into the hematin dimer groove, inhibiting hemozoin formation. The Alternative: ELQ-300 (7-diaryl ether). Replacing the small 7-Cl with a bulky aryl ether prevents the molecule from being exported by the mutated PfCRT transporter found in resistant strains.

Experimental Data Comparison (IC

Values)

Data aggregated from multiple studies (See Refs 1, 3, 5).

CompoundC-7 SubstituentStrain 3D7 (Sensitive) IC

Strain W2 (Resistant) IC

Resistance Index (RI)
Chloroquine -Cl18 nM126 nM~7.0 (High Resistance)
Analog 1 -H (Unsubstituted)>500 nM>1000 nMN/A (Inactive)
Analog 2 -OMe145 nM320 nM2.2 (Moderate)
ELQ-300 -O-Ph-CF

1.8 nM 1.8 nM 1.0 (No Resistance)

Insight: The removal of the 7-substituent (Analog 1) destroys activity, proving the C-7 vector is essential for hematin binding. The bulky 7-aryl ether (ELQ-300) retains potency and defeats resistance, illustrating that steric bulk at C-7 can bypass efflux mechanisms that recognize the smaller 7-Cl pharmacophore.

Case Study B: Anticancer (Kinase Inhibition)

Objective: Evaluate 7-alkoxy substitutions for c-Met and EGFR inhibition. In kinase inhibitors, the 7-position often points towards the solvent front or a specific hydrophobic pocket. 7-Methoxy or 7-benzyloxy groups are standard to tune solubility and hydrophobic interactions.

  • 7-OMe (Methoxy): Provides metabolic stability and moderate solubility.

  • 7-O-(CH

    
    )
    
    
    
    -Morpholine:
    Significantly enhances water solubility and oral bioavailability (e.g., Gefitinib/Erlotinib analogs).

Part 3: Visualization of Mechanisms

Diagram 1: SAR Logic & Resistance Mechanism

This diagram illustrates how the C-7 substituent determines the drug's fate: either binding to heme (death of parasite) or being ejected by the efflux pump.

SAR_Logic Substituent C-7 Substituent Choice Small_EWG Small EWG (e.g., -Cl) (Chloroquine) Substituent->Small_EWG Bulky_Lipophilic Bulky Ether (e.g., -O-Ph) (ELQ-300) Substituent->Bulky_Lipophilic No_Sub No Substituent (-H) Substituent->No_Sub Heme_Bind Binds Hematin Dimer Small_EWG->Heme_Bind Bulky_Lipophilic->Heme_Bind Inactive Loss of Potency No_Sub->Inactive Weak Binding PfCRT Recognized by Mutant PfCRT Efflux Pump? Heme_Bind->PfCRT Potent_Res Bypasses Efflux -> Death (Resistant Strain) Heme_Bind->Potent_Res Steric Bulk Blocks Transporter Recognition Death_Sens Parasite Death (Sensitive Strain) PfCRT->Death_Sens No (Wild Type) Resistance Efflux -> Survival (Resistant Strain) PfCRT->Resistance Yes (Mutant)

Caption: Decision tree showing how C-7 steric and electronic properties dictate antimalarial efficacy and resistance susceptibility.

Part 4: Experimental Protocols

Protocol A: Synthesis of 7-Aryl Quinolines via Suzuki-Miyaura Coupling

Purpose: To introduce bulky aryl groups at C-7 for MDR-reversal studies (as seen in ELQ-300). Starting Material: 7-Bromo-4-chloroquinoline.

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 7-Bromo-4-chloroquinoline (1.0 eq).

    • Boronic Acid: 4-(Trifluoromethyl)phenylboronic acid (1.2 eq).

    • Catalyst: Pd(dppf)Cl

      
       (5 mol%).
      
    • Base: K

      
      CO
      
      
      
      (2.0 M aqueous solution, 3.0 eq).
    • Solvent: 1,4-Dioxane.

  • Procedure:

    • Charge a Schlenk flask with the quinoline substrate, boronic acid, and Pd catalyst under Argon atmosphere.

    • Add degassed 1,4-dioxane (10 mL/mmol) and aqueous K

      
      CO
      
      
      
      .
    • Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Critical Step: The 4-Cl position is also reactive.[2] However, under these specific conditions (Suzuki), the 7-Br bond is more labile towards oxidative addition than the 4-Cl (which is deactivated for Pd-coupling but active for S

      
      Ar). This allows selective functionalization at C-7 while preserving the C-4 handle for later amination.
      
  • Workup:

    • Cool to RT, filter through Celite, dilute with EtOAc, wash with brine.

    • Purify via flash column chromatography.

Protocol B: Fluorescence-Based Heme Polymerization Assay

Purpose: To validate if the new 7-substituted analog inhibits hemozoin formation (mechanism of action).

  • Setup: Incubate Hemin chloride (100 µM) in acetate buffer (pH 5.2, mimicking the vacuole) with the test compound (0–10 µM).

  • Initiation: Add Tween-20 to initiate polymerization. Incubate at 37°C for 24 hours.

  • Quantification:

    • Depolymerize unreacted heme using 0.1 M NaOH.

    • Measure fluorescence (Ex: 405 nm, Em: 530 nm).

    • Self-Validating Control: Use Chloroquine (positive control) and solvent blank (negative control). A decrease in fluorescence indicates successful inhibition of polymerization (drug bound to heme).

Diagram 2: Synthetic Workflow (Selectivity)

This diagram visualizes the selective functionalization strategy described in Protocol A.

Synthesis_Flow Start 7-Bromo-4-Chloroquinoline Selectivity Selectivity Check: Br > Cl for Pd-coupling Start->Selectivity Mix Reagents Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Reagents->Selectivity Intermediate 7-Aryl-4-Chloroquinoline Selectivity->Intermediate Suzuki Coupling (C-7 Reaction) Step2 Step 2: S_NAr (R-NH2) Intermediate->Step2 Final Final 4-Amino-7-Aryl Quinoline Step2->Final Nucleophilic Sub. (C-4 Reaction)

Caption: Chemo-selective synthesis strategy utilizing the reactivity difference between C-7 Bromine and C-4 Chlorine.

References

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Recent progress in the development of anti-malarial quinolones. (Discusses ELQ-300 and P4Q-158). Source: Malaria Journal / PubMed Central. URL:[Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Source: Arabian Journal of Chemistry. URL:[Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Source: Indian Academy of Sciences. URL:[Link]

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. Source: MDPI Molecules. URL:[Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of Methyl 7-bromoquinoline-2-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 7-bromoquinoline-2-carboxylate is a valuable reagent in synthetic chemistry, particularly in the development of novel pharmaceuticals. Its quinoline core, substituted with a bromine atom and a methyl ester, presents a unique combination of chemical properties that, while advantageous for synthesis, necessitates a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, scientifically-grounded framework for its safe handling and disposal.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Quinoline's Systemic Risks: Quinoline itself is classified as a substance that can cause harm if inhaled or comes into contact with skin.[1] It is suspected of causing genetic defects and may cause damage to the liver.[1][2] Animal studies have indicated that quinoline administration can lead to an increased incidence of vascular tumors in the liver, classifying it as a potential carcinogen and mutagen.[3] The primary routes of exposure are inhalation, ingestion, and dermal contact.[3]

The Impact of Bromination: The presence of a bromine atom on the aromatic ring introduces additional considerations. Halogenated hydrocarbons are known to attack various types of natural and synthetic glove materials.[4] Furthermore, brominated compounds can be irritating to the skin, eyes, and respiratory system.[5][6]

Therefore, it is imperative to handle this compound with the assumption that it may be toxic if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2][5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecifications & Use CaseRationale
Hand Protection Double-gloving is mandatory. An inner nitrile glove with an outer layer of chemical-resistant gloves (e.g., butyl rubber or neoprene) is recommended.[7]The inner glove provides a primary barrier, while the outer glove offers enhanced protection against halogenated hydrocarbons which can degrade standard nitrile gloves.[4]
Eye and Face Protection Chemical safety goggles and a full-face shield are required.[7][8]This combination protects against splashes of liquids and airborne particles, safeguarding both the eyes and the face from potential contact.
Body Protection A chemical-resistant lab coat is the minimum requirement. For procedures with a higher risk of spillage, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[7]This prevents contamination of personal clothing and skin in the event of a spill.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[8]Given the potential for respiratory irritation from quinoline and its derivatives, respiratory protection is essential, especially when handling the solid powder or creating solutions.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step operational plan is critical for minimizing risk. The following workflow provides a procedural guide for the safe handling of this compound.

HandingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Prepare Work Area in Fume Hood gather_ppe 2. Assemble & Inspect All Required PPE prep_area->gather_ppe gather_materials 3. Gather All Necessary Chemicals & Equipment gather_ppe->gather_materials weigh 4. Carefully Weigh Solid Compound gather_materials->weigh dissolve 5. Dissolve in Appropriate Solvent weigh->dissolve reaction 6. Perform Chemical Reaction dissolve->reaction decontaminate_glassware 7. Decontaminate Glassware reaction->decontaminate_glassware dispose_waste 8. Dispose of Chemical Waste decontaminate_glassware->dispose_waste clean_area 9. Clean & Decontaminate Work Area dispose_waste->clean_area remove_ppe 10. Doff PPE in Correct Sequence clean_area->remove_ppe

Caption: A workflow diagram illustrating the key stages for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • 1.1 Designate Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] Ensure the fume hood is functioning correctly before commencing work.

    • 1.2 Assemble PPE: Don all required personal protective equipment as outlined in the table above. Inspect gloves for any signs of degradation or punctures before use.[9]

    • 1.3 Gather Materials: Bring all necessary chemicals, solvents, and laboratory equipment into the fume hood before opening the container of this compound. This minimizes traffic in and out of the containment area.

  • Handling:

    • 2.1 Weighing: Carefully weigh the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust. If dust is generated, use a gentle sweeping motion with a soft brush to collect it, rather than blowing it.

    • 2.2 Dissolving: Add the desired solvent to the vessel containing the weighed compound. Use a magnetic stirrer to aid dissolution if necessary. Keep the container covered as much as possible during this process.

    • 2.3 Reaction: Perform all subsequent reaction steps within the fume hood. Maintain constant vigilance and be prepared for any unexpected reactions.

  • Cleanup and Disposal:

    • 3.1 Decontamination: All glassware that has come into contact with this compound should be decontaminated. Rinse with an appropriate solvent (e.g., acetone) to remove any residue. The solvent rinse should be collected as hazardous waste.

    • 3.2 Waste Disposal: All solid and liquid waste containing this compound must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.[8] Do not pour any waste down the drain.[10]

    • 3.3 Area Cleaning: Wipe down the work surface of the fume hood with an appropriate solvent and then with soap and water.

    • 3.4 PPE Removal: Remove personal protective equipment in the reverse order it was put on, taking care to avoid contaminating your skin. Dispose of single-use items like gloves in the appropriate waste stream.

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill, remain calm and follow these procedures:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as sand, diatomaceous earth, or a universal binder.[11]

    • Collect the absorbent material and spilled compound into a sealed container for hazardous waste disposal.[8][10]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert your supervisor and institutional safety officer.

    • Prevent the spill from entering drains.[10][11]

    • Only personnel trained in hazardous spill response should attempt to clean up a large spill.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][5] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12]

Disposal Plan: Ensuring Environmental Responsibility

All waste generated from the use of this compound must be treated as hazardous.

  • Solid Waste: Collect all solid waste, including contaminated weigh boats, gloves, and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a separate, clearly labeled, and sealed container.

  • Disposal: All waste containers must be disposed of through your institution's hazardous waste management program.[8] Do not mix with other waste streams unless explicitly permitted by your safety officer.

By integrating this comprehensive safety framework into your laboratory practices, you can confidently and responsibly utilize this compound in your research and development endeavors.

References

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Bromothymol blue. Retrieved from [Link]

  • PENTA. (2025). SAFETY DATA SHEET - Quinoline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Szymańska, J. A. (2014). Quinoline. Documentation of proposed values of occupational exposure limits (OELs). Podstawy i Metody Oceny Środowiska Pracy, 3(81), 93-112. Retrieved from [Link]

  • New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [https://safety.nmsu.edu/wp-content/uploads/sites/9 safety/docs/ppe_chem_res_guide.pdf]([Link] safety/docs/ppe_chem_res_guide.pdf)

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。